N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0943077
InChI: InChI=1S/C15H11Br3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-11(17)6-10(16)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22)
SMILES: CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br
Molecular Formula: C15H11Br3N2OS
Molecular Weight: 507 g/mol

N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea

CAS No.:

Cat. No.: VC0943077

Molecular Formula: C15H11Br3N2OS

Molecular Weight: 507 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylbenzoyl)-N'-(2,4,6-tribromophenyl)thiourea -

Specification

Molecular Formula C15H11Br3N2OS
Molecular Weight 507 g/mol
IUPAC Name 4-methyl-N-[(2,4,6-tribromophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C15H11Br3N2OS/c1-8-2-4-9(5-3-8)14(21)20-15(22)19-13-11(17)6-10(16)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22)
Standard InChI Key YRERHNPDRMMBCD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator